molecular formula C14H23NO4 B15296289 rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

Cat. No.: B15296289
M. Wt: 269.34 g/mol
InChI Key: ZGVQPVGRPPLSHS-MXWKQRLJSA-N
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Description

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(6-12(16)17)11(5-9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

ZGVQPVGRPPLSHS-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)CC(=O)O

Origin of Product

United States

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